molecular formula C35H37N6O11P B565231 Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester CAS No. 105975-49-3

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester

Cat. No. B565231
CAS RN: 105975-49-3
M. Wt: 748.686
InChI Key: GJQNYHXDWRTOCW-YTTGMZPUSA-N
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Description

“Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester” is a chemical compound with the molecular formula C35H37N6O11P and a molecular weight of 748.68 . It is a product used for proteomics research .

Scientific Research Applications

Proteomics Research

This compound is used as an intermediate in the preparation of phosphorylated L-Arginine, which is crucial for proteomics research. Proteomics involves the large-scale study of proteins, particularly their structures and functions .

Cell Metabolism

Phosphorylated L-Arginine plays a role in energy-substrate oxidation in various cell types, including hepatocytes, skeletal muscle cells, and adipocytes. This process is vital for understanding metabolic diseases and developing treatments .

Methylation Processes

It is involved in the regulation of protein arginine methyltransferases (PRMTs), which are key enzymes in methylation processes affecting gene expression and signal transduction .

Nanomedicine

The compound can be used to design hybrid nanovectors for drug delivery systems, enhancing siRNA protection and facilitating endosomal escape and delivery to the cytosol .

Plant Physiology

Phosphorylation of amino acids like Thr881 plays a key role in how light makes plants open their stomata, which is essential for photosynthesis and plant growth .

Biochemistry and Molecular Biology

Phosphorylation is a key reaction in protein and enzyme function, sugar metabolism, energy storage, and release. Understanding this process is fundamental to these fields of study .

Signaling Pathways

Commonly phosphorylated amino acids are involved in signaling pathways that regulate various cellular processes, including cell growth, survival, differentiation, and metabolism .

Cell Signaling

Protein phosphorylation is crucial for cell signaling, activated by various stimuli such as epigenetic modifications or genetic mutations. It plays a significant role in cancer biology and other diseases .

properties

IUPAC Name

benzyl (2S)-5-[[amino-[bis[(4-nitrophenyl)methoxy]phosphorylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37N6O11P/c36-34(39-53(48,51-24-28-13-17-30(18-14-28)40(44)45)52-25-29-15-19-31(20-16-29)41(46)47)37-21-7-12-32(33(42)49-22-26-8-3-1-4-9-26)38-35(43)50-23-27-10-5-2-6-11-27/h1-6,8-11,13-20,32H,7,12,21-25H2,(H,38,43)(H3,36,37,39,48)/t32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJQNYHXDWRTOCW-YTTGMZPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C(CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)[C@H](CCCN=C(N)NP(=O)(OCC2=CC=C(C=C2)[N+](=O)[O-])OCC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37N6O11P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675552
Record name Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-Carbobenzyloxy-Nomega-bis-p-nitrobenzylphospho-L-arginine Benzyl Ester

CAS RN

105975-49-3
Record name Benzyl (E)-N~5~-[amino({bis[(4-nitrophenyl)methoxy]phosphoryl}amino)methylidene]-N~2~-[(benzyloxy)carbonyl]-L-ornithinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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